7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Medicinal Chemistry Synthetic Methodology Cross-Coupling Reactions

Researchers optimizing tetrahydroquinoline-based BET inhibitors often face iterative synthesis bottlenecks due to metabolic instability or lack of orthogonal handles. 7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS 1785117-62-5) directly addresses this by providing a pre-fluorinated scaffold to block metabolic soft spots while offering a reactive C-Br site for rapid diversification. This enables efficient sequential Suzuki/SNAr strategies to build focused libraries. Key procurement data: MW 230.08 g/mol, predicted pKa 2.95. Available for immediate dispatch to accelerate your SAR campaigns.

Molecular Formula C9H9BrFN
Molecular Weight 230.08 g/mol
CAS No. 1785117-62-5
Cat. No. B6205674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
CAS1785117-62-5
Molecular FormulaC9H9BrFN
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=C(C=C2)Br)F)NC1
InChIInChI=1S/C9H9BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2
InChIKeyFWTUAMKHGPWWKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline Overview


7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS 1785117-62-5) is a synthetic, bicyclic heterocycle characterized by a saturated 1,2,3,4-tetrahydroquinoline core substituted with a bromine atom at the 7-position and a fluorine atom at the 8-position . This specific substitution pattern renders it a valuable scaffold in medicinal chemistry, where the halogen atoms serve as orthogonal synthetic handles for further diversification via cross-coupling reactions and as key pharmacophoric elements for modulating interactions with biological targets, such as bromodomain-containing proteins [1]. Its physicochemical properties, including a molecular formula of C9H9BrFN, a molecular weight of 230.08 g/mol, and a predicted pKa of 2.95 ± 0.20, contribute to its suitability as a building block in early-stage drug discovery .

1
Scaffold diversification Orthogonal C-Br and C-F handles support sequential cross-coupling workflows.
2
Halogen-directed SAR Defined 7-Br/8-F regioisomer for bromodomain-targeted library synthesis.
3
Metabolic soft-spot design Reported fluorine block at 8-position for oxidative-metabolism site modulation.

Why 7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline Cannot Be Substituted


In research and industrial procurement, the selection of a specific halogenated tetrahydroquinoline building block is not trivial. The distinct 7-bromo-8-fluoro substitution pattern on this tetrahydroquinoline core is critical, as it confers a unique electronic and steric environment that cannot be replicated by other regioisomers (e.g., 5-bromo-8-fluoro) or mono-substituted analogs (e.g., 7-bromo or 8-fluoro only) . This specificity directly impacts reactivity in key synthetic transformations like Suzuki-Miyaura or Buchwald-Hartwig couplings, where the bromine atom serves as the primary site for functionalization, while the fluorine atom modulates the aromatic ring's electron density and can influence subsequent steps . Furthermore, in target engagement, even minor changes in halogen position can dramatically alter binding affinity, as demonstrated in structure-activity relationship (SAR) studies of related tetrahydroquinoline-based bromodomain inhibitors, where precise substitution dictates potency and selectivity [1].

Target
7-Bromo-8-fluoro — predicted pKa ≈ 2.95; dual reactive handles
Analog risk
5-Bromo-8-fluoro — regioisomeric shift may alter coupling-site electronics and binding-surface complementarity
Mono-halogen risk
7-Bromo only — lacks fluorine electronic modulation; single functionalization handle limits library complexity
Similar CAS or mono-halogenated analogs cannot replicate the orthogonal reactivity and electronic profile required for sequential diversification.

Evidence-Based Selection: 7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline vs Key Analogs


Electronic Modulation and Cross-Coupling Reactivity

The dual 7-bromo/8-fluoro substitution pattern on the tetrahydroquinoline core results in a predicted pKa of 2.95 ± 0.20 for the secondary amine . In contrast, the unsubstituted 1,2,3,4-tetrahydroquinoline has a pKa of approximately 4.7 [1]. The significantly lower pKa of the halogenated compound indicates a marked reduction in basicity due to the electron-withdrawing effects of the ortho-fluorine and para-bromine substituents. This quantifiable change in electronic properties directly influences its reactivity, particularly in acid/base-catalyzed reactions and as a nucleophilic partner.

Amine basicity shift
Reported
ΔpKa ≈ −1.75
Supports altered nucleophilicity context for reaction design
Predicted pKa 2.95 vs unsubstituted ~4.7; may require adjusted conditions
Medicinal Chemistry Synthetic Methodology Cross-Coupling Reactions

Regioisomeric Specificity for Bromodomain Inhibition

While specific activity data for 1785117-62-5 is not publicly available, extensive SAR from the patent family US-9388161-B2 (and related filings) demonstrates that substitution on the 7- and 8-positions of the 1,2,3,4-tetrahydroquinoline core is a critical determinant of potency and selectivity for bromodomain-containing proteins (e.g., BET family BRD2, BRD3, BRD4) [1]. The patent exemplifies that subtle changes in halogenation pattern (e.g., moving bromine from 7- to 6- or 5-position, or replacing fluorine with other halogens) can result in orders-of-magnitude changes in IC50 values. The 7-bromo-8-fluoro combination is specifically claimed as a useful intermediate for generating potent inhibitors.

BET bromodomain SAR
Class-level inference
7,8-pattern specifically claimed
Bromodomain inhibitor scaffold context — regioisomer not interchangeable
Potency data for this CAS not disclosed; patent SAR indicates substitution-dependent selectivity
Epigenetics Cancer Research Bromodomain Inhibitors

Orthogonal Handles for Sequential Functionalization

The presence of a C(sp2)-Br bond and a C(sp2)-F bond on the same aromatic ring provides orthogonal reactivity profiles for sequential diversification. The bromine atom is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) . The fluorine atom, in contrast, is relatively inert under these conditions but serves to modulate electronic properties and can be used in selective nucleophilic aromatic substitution (SNAr) reactions under more forcing conditions. In comparison, the mono-bromo analog (7-bromo-1,2,3,4-tetrahydroquinoline) offers only a single reactive handle, limiting the complexity that can be generated in a single step. The mono-fluoro analog (8-fluoro-1,2,3,4-tetrahydroquinoline) lacks the highly reactive cross-coupling site.

Sequential diversification
Class-level inference
C-Br (cross-couple) + C-F (SNAr / electronic modulation)
Supports sequential library synthesis — two orthogonal handles
Pd-catalyzed coupling conditions; mono-halogen analogs offer only single-point diversification
Organic Synthesis Drug Discovery Late-Stage Functionalization

8-Fluoro Substitution: Metabolic Stability and Lipophilicity

The strategic placement of a fluorine atom at the 8-position of the tetrahydroquinoline core is a well-established medicinal chemistry tactic to block potential sites of oxidative metabolism by cytochrome P450 enzymes and to modulate the compound's lipophilicity (LogP) [1]. In a comparative study of tetrahydroquinoline analogs, the introduction of a fluorine atom ortho to the amine was shown to reduce the LogP by approximately 0.2-0.4 units and increase metabolic stability in human liver microsomes by 2- to 3-fold relative to the unsubstituted or methyl-substituted analogs [2]. The 7-bromo-8-fluoro compound incorporates this advantageous feature.

Metabolic stability block
Data to verify
Reported 8-F ortho-block strategy
May support reduced oxidative metabolism context — requires microsomal confirmation
Class-level fluorine effect on aromatic amines; LogP shift ~0.2–0.4 units
Medicinal Chemistry ADME Drug Metabolism

7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline Applications


Diversified Chemical Libraries for Bromodomain Inhibitors

This compound serves as an ideal advanced intermediate for constructing focused libraries targeting bromodomain-containing proteins (e.g., BET family) [1]. Its orthogonal C-Br and C-F sites allow for a 'toolbox' approach, where the bromine is first replaced via a Suzuki coupling to introduce a core aromatic or heteroaromatic group. In a subsequent step, the fluorine can direct electrophilic aromatic substitution or be displaced under SNAr conditions, enabling the generation of diverse analogs with controlled SAR exploration. This sequential diversification strategy is directly aligned with the synthetic methodologies disclosed in patent literature for generating potent and selective BET inhibitors [1].

Metabolically Stable Leads via Fluorine Incorporation

Researchers aiming to optimize the pharmacokinetic profile of tetrahydroquinoline-based leads should select 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline over non-fluorinated analogs. The 8-fluoro substituent is a critical design element for blocking a primary metabolic soft spot and reducing overall lipophilicity [2]. Its use as a starting material directly incorporates this ADME advantage into the molecular scaffold, a feature that is supported by extensive medicinal chemistry literature highlighting the benefits of ortho-fluorination on aromatic amines [2]. This pre-emptive design strategy can reduce the number of iterative synthesis-test cycles required to achieve a desirable in vivo half-life.

Complex Polycyclic Frameworks via Tandem Reactions

The presence of both a reactive halogen (Br) and an electron-withdrawing group (F) on the tetrahydroquinoline ring can be exploited in tandem or cascade reactions . For instance, a palladium-catalyzed cyclization involving the C-Br bond can be followed by an intramolecular SNAr reaction facilitated by the adjacent fluorine. This enables the efficient, one-pot construction of complex, rigid polycyclic structures that are valuable in exploring novel chemical space for difficult-to-drug targets. The specific electronic profile of 1785117-62-5, as evidenced by its predicted pKa , makes it a uniquely suited substrate for such advanced synthetic transformations.

Application
Selection Property
Validation Focus
Bromodomain inhibitor library synthesis
Orthogonal C-Br/C-F reactivity
Sequential Suzuki/SNAr diversification
Lead-metabolism optimization studies
8-Fluorine metabolic soft-spot block
Microsomal stability and LogP endpoint review
Tandem/domino cyclization route development
Electron-deficient ring with reactive C-Br
Intramolecular SNAr following cross-coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.